molecular formula C27H20N2O5 B3976703 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3976703
M. Wt: 452.5 g/mol
InChI Key: PXUSKFVPVVNFDC-UHFFFAOYSA-N
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Description

3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a hydroxy group, a naphthalen-1-ylmethyl group, and a 4-nitrophenyl group attached to an indole core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O5/c30-25(19-12-14-21(15-13-19)29(33)34)16-27(32)23-10-3-4-11-24(23)28(26(27)31)17-20-8-5-7-18-6-1-2-9-22(18)20/h1-15,32H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUSKFVPVVNFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with a nucleophile.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, where the indole derivative is treated with an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, the nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, the compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.

Industry

In industry, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: The compound may modulate the activity of receptors by acting as an agonist or antagonist.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression or DNA damage.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(phenylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a 4-methylphenyl group instead of a 4-nitrophenyl group.

Uniqueness

The uniqueness of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and aromatic rings. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

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